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molecular formula C10H11N3O B8732922 2-(3-Aminopyridazin-4-yl)cyclohex-2-en-1-one

2-(3-Aminopyridazin-4-yl)cyclohex-2-en-1-one

Cat. No. B8732922
M. Wt: 189.21 g/mol
InChI Key: WXWMQLMHJQUPIW-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 67c by using the crude 4-(1,4-dioxaspiro[4.5]dec-6-en-6-yl)pyridazin-3-amine prepared in Example 82c, 2 M hydrochloric acid (0.37 mL) and THF (0.92 mL), to yield the title compound (69 mg, 99%, 2 steps) as a colorless oil.
Name
4-(1,4-dioxaspiro[4.5]dec-6-en-6-yl)pyridazin-3-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.92 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH2:8][CH:7]=[C:6]2[C:11]2[CH:16]=[CH:15][N:14]=[N:13][C:12]=2[NH2:17])[O:4]CC1.Cl>C1COCC1>[NH2:17][C:12]1[N:13]=[N:14][CH:15]=[CH:16][C:11]=1[C:6]1[C:5](=[O:4])[CH2:10][CH2:9][CH2:8][CH:7]=1

Inputs

Step One
Name
4-(1,4-dioxaspiro[4.5]dec-6-en-6-yl)pyridazin-3-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12C(=CCCC2)C2=C(N=NC=C2)N
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.92 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC=CC1C=1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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